10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a fused tricyclic core with an acetyl group at position 10, a bulky 4-tert-butylphenyl substituent at position 3, and a 2,4-dichlorophenyl group at position 11.
Properties
Molecular Formula |
C31H30Cl2N2O2 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
5-acetyl-9-(4-tert-butylphenyl)-6-(2,4-dichlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H30Cl2N2O2/c1-18(36)35-27-8-6-5-7-25(27)34-26-15-20(19-9-11-21(12-10-19)31(2,3)4)16-28(37)29(26)30(35)23-14-13-22(32)17-24(23)33/h5-14,17,20,30,34H,15-16H2,1-4H3 |
InChI Key |
PGQPWJLEXVHILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Enamine Synthesis
Reacting 3-(4-tert-butylphenyl)cyclohex-2-en-1-one with 2-aminophenylamine in ethanol yields a tricyclic enamine (87% yield).
Arylglyoxal Condensation
The enamine reacts with 2,4-dichlorophenylglyoxal hydrate in refluxing isopropanol:
This method allows precise spatial arrangement of bulky substituents, minimizing steric clashes between tert-butyl and dichlorophenyl groups.
Catalytic Carbonylative Cyclization Strategies
Recent advances employ transition metal catalysis for improved atom economy:
Chan-Lam/Buchwald-Hartwig Tandem Reaction
-
Catalyst : CuI/XantPhos for Chan-Lam coupling
-
CO Surrogate : Mo(CO)₆ for carbonyl insertion
-
Conditions : DMF, 100°C, 24 hours
This method constructs the diazepinone ring through sequential C–N bond formation, though yields remain moderate compared to acid-catalyzed routes.
Comparative Analysis of Synthetic Routes
The one-step method proves most efficient for large-scale production, while the enamine route offers superior control over stereochemistry in research settings.
Mechanistic Insights into Key Reactions
Acid-Catalyzed Ring Closure
-
Acetic acid protonates the isatoic anhydride’s carbonyl oxygen
-
Nucleophilic attack by phenylenediamine’s amine forms a tetrahedral intermediate
-
Cyclization via intramolecular amide bond formation releases H₂O
DFT calculations suggest the tert-butyl group’s steric bulk directs regioselectivity through transition-state stabilization.
Acetylation Regiochemistry
The 10-position’s reactivity arises from conjugation between the diazepinone’s nitrogen lone pairs and adjacent aromatic π-system. Molecular electrostatic potential maps show increased electron density at this site, favoring electrophilic attack.
Scale-Up Considerations and Process Optimization
Industrial production favors the one-step method due to:
-
Solvent Recovery : 98% acetic acid recycling via distillation
-
Throughput : Batch reactions produce 15 kg/m³ reactor volume
Critical process parameters:
-
Acetic acid concentration: 75% optimal for solubility vs. corrosion
-
Cooling rate post-reaction: 2°C/min prevents premature crystallization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzodiazepine derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter receptors, making it a candidate for the development of new psychiatric medications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors is of significant interest.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for a range of functional modifications, making it versatile for various applications.
Mechanism of Action
The mechanism of action of 10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, sedative, or antipsychotic activities.
Comparison with Similar Compounds
Research Findings and Methodological Insights
Chemoinformatics Approaches
- Similarity Coefficients : highlights the Tanimoto coefficient as a robust metric for structural similarity, revealing that the target compound shares >70% similarity with and due to conserved acetyl and tricyclic features .
- Graph-Based Comparison: As per , graph-matching algorithms identify common subgraphs (e.g., diazepinone core) but highlight divergent substituent topographies, particularly the tert-butyl group’s steric footprint .
Key Structural Determinants
- Substituent Electronics : Chlorine and nitro groups () increase electrophilicity, whereas methoxy groups () enhance electron density, affecting reactivity and target binding .
- Steric Effects : Bulky groups like tert-butyl (target) or 3,3-dimethyl () may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets .
Biological Activity
10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine class. Its unique molecular structure features multiple aromatic rings and functional groups that enhance its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties and interactions with biological targets.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 465.586 g/mol. The presence of acetyl and dichlorophenyl groups contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.586 g/mol |
| Structural Class | Dibenzo[b,e][1,4]diazepines |
Biological Activity Overview
Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit diverse biological activities. Specifically, this compound has been noted for:
- Antimicrobial Properties : Studies suggest significant antimicrobial activity against various pathogens.
- Antiviral Effects : Potential efficacy in inhibiting viral replication has been reported.
- Anticancer Activity : The compound may modulate pathways associated with cancer progression.
These activities are likely due to its ability to interact with specific molecular targets within cells.
The mechanism of action involves binding to receptors or enzymes that regulate various biological functions. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Activation : It could activate receptors influencing cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity.
-
Anticancer Research :
- In vitro studies showed that the compound induced apoptosis in cancer cell lines.
- Mechanistic studies revealed that it modulated apoptotic pathways involving caspases.
-
Antiviral Activity :
- Research indicated potential inhibition of viral replication in cell culture models.
- The compound was found to interfere with viral entry mechanisms.
Comparative Analysis with Similar Compounds
Several structurally similar compounds were analyzed for comparison:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 10-benzoyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Potential anti-inflammatory effects | |
| 11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,-tetrahydro-dibenzo[b,e][1,4]diazepin | Enhanced water solubility | |
| 10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin | Diverse pharmacological effects |
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves sequential condensation, cyclization, and functionalization steps. Key intermediates include substituted benzophenones and diazepine precursors. Optimization strategies:
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Catalysis: Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates and regioselectivity .
- Temperature control: Stepwise heating (60–120°C) minimizes side reactions during acetyl group introduction .
| Step | Reagents | Yield (%) | Critical Parameters |
|---|---|---|---|
| Cyclization | DMF, ZnCl₂ | 65–70 | Temp: 80°C, 12 h |
| Acetylation | Ac₂O, pyridine | 85–90 | Anhydrous conditions |
| Purification | Column chromatography | 75–80 | Silica gel (hexane/EtOAc) |
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl and dichlorophenyl groups) .
- X-ray crystallography: Resolves stereochemistry (e.g., R/S configuration at C11) .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 523.2) .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in reported biological activities (e.g., CNS vs. antimicrobial effects)?
Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:
- Orthogonal assays: Compare GABA-A receptor binding (radioligand assays) vs. bacterial growth inhibition (MIC testing) .
- Structural analogs: Synthesize derivatives to isolate pharmacological contributions of the 2,4-dichlorophenyl moiety .
- Dose-response profiling: Establish EC₅₀/IC₅₀ curves to differentiate target-specific vs. off-target effects .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Molecular dynamics (MD): Simulate interactions with lipid bilayers to predict BBB permeability .
- QSAR modeling: Correlate logP values (2.8–3.5) with in vivo bioavailability data .
- Docking studies: Identify key residues in GABA-A receptors for selective binding .
| Derivative | logP | Predicted BBB Penetration |
|---|---|---|
| Parent compound | 3.2 | Moderate |
| 10-Propionyl analog | 3.5 | High |
| 3-Fluoro substituent | 2.9 | Low |
Q. What advanced chromatographic techniques are optimal for quantifying trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/MS: Use C18 columns with gradient elution (ACN/0.1% formic acid) to separate acetylated byproducts .
- Validation parameters: Limit of detection (LOD) ≤ 0.1%, precision (RSD < 2%) .
- Case study: A 2022 study resolved a 0.3% impurity (unreacted diazepine precursor) using a 30-minute gradient .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
- Standardize assays: Use recombinant kinases (e.g., JAK3) with ATP concentration fixed at 1 mM .
- Control variables: Temperature (25°C vs. 37°C) and DMSO concentration (<1%) significantly impact results .
- Meta-analysis: Compare data across ≥3 independent studies to identify outliers .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neurotoxicity vs. therapeutic efficacy?
Methodological Answer:
- Rodent models:
- Efficacy: Pentylenetetrazole (PTZ)-induced seizures to test anticonvulsant activity .
- Toxicity: Rotarod tests for motor coordination deficits at 50–100 mg/kg doses .
- Biomarkers: Measure plasma levels of GFAP (neurotoxicity) and GABA (target engagement) .
Structural and Mechanistic Insights
Q. How does the tert-butyl group influence binding affinity to hydrophobic pockets in protein targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
